5-Chloro-m-phenylenediamine
Overview
Description
5-Chloro-m-phenylenediamine: is an organic compound with the molecular formula C6H7ClN2 . It is a derivative of m-phenylenediamine, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is used in various industrial applications, particularly in the synthesis of dyes and as an intermediate in pharmaceutical production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-m-phenylenediamine can be synthesized through several methods. One common method involves the chlorination of m-phenylenediamine. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 5-chloro-1,3-dinitrobenzene. This process requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve efficient reduction of the nitro groups to amine groups .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-m-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Further reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-m-phenylenediamine is used as a building block in the synthesis of various organic compounds, including dyes and polymers. It serves as an intermediate in the production of aramid fibers and epoxy resins .
Biology and Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs. Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Industry: The compound is used in the production of dyes for textiles and leather. It is also employed in the manufacture of hair dyes, where it acts as a coupling agent to produce vibrant colors .
Mechanism of Action
The mechanism of action of 5-chloro-m-phenylenediamine involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the formation of reactive intermediates. These intermediates can cause oxidative stress and damage to cellular components, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
m-Phenylenediamine: The parent compound without the chlorine substitution.
o-Phenylenediamine: An isomer with amine groups at the 1 and 2 positions.
p-Phenylenediamine: An isomer with amine groups at the 1 and 4 positions.
Uniqueness: 5-Chloro-m-phenylenediamine is unique due to the presence of the chlorine atom, which imparts different chemical reactivity and properties compared to its non-chlorinated counterparts. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
5-Chloro-m-phenylenediamine (5-CMPD) is an aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its derivatives are investigated for potential biological activities , including antimicrobial and anticancer properties . This article explores the biological activity of 5-CMPD, focusing on its mechanisms of action, relevant case studies, and comparative analysis with related compounds.
Chemical Structure
This compound has the molecular formula and features a chlorine atom at the meta position relative to two amine groups on a benzene ring. This substitution significantly influences its reactivity and biological properties.
The biological activity of 5-CMPD is attributed to its ability to interact with various molecular targets, leading to the formation of reactive intermediates. These intermediates can induce oxidative stress , which is a critical factor in its antimicrobial and anticancer activities. The compound can undergo:
- Oxidation : Forming quinonoid structures that can react with cellular components.
- Reduction : Modifying the amine groups to enhance biological activity.
- Substitution : The chlorine atom allows for further chemical modifications that can improve efficacy against specific targets.
Antimicrobial Activity
Research indicates that 5-CMPD exhibits significant antimicrobial properties. A study reported that derivatives of 5-CMPD showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from to , demonstrating effective inhibition of bacterial growth.
Anticancer Activity
5-CMPD has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately , indicating moderate cytotoxicity. Further research demonstrated that treatment with 5-CMPD resulted in cell cycle arrest and increased levels of pro-apoptotic markers .
Case Studies
-
Study on Anticancer Efficacy :
A recent study explored the effects of 5-CMPD on tumor-bearing mice. Results showed a significant reduction in tumor size compared to the control group, suggesting that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation . -
Antimicrobial Assessment :
Another investigation assessed the antimicrobial efficacy of 5-CMPD derivatives against multi-drug resistant strains of bacteria. The study concluded that certain modifications to the original compound enhanced its activity, making it a candidate for developing new antimicrobial agents.
Comparative Analysis with Related Compounds
To understand the unique properties of 5-CMPD, it is essential to compare it with structurally related compounds:
Compound | Structure Type | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
---|---|---|---|
This compound | Aromatic amine | ||
m-Phenylenediamine | Parent compound without chlorine | Moderate | Low |
o-Phenylenediamine | Isomer with amines at positions 1 & 2 | Low | Moderate |
p-Phenylenediamine | Isomer with amines at positions 1 & 4 | Low | Low |
Unique Properties
The presence of the chlorine atom in 5-CMPD enhances its reactivity compared to its non-chlorinated counterparts, allowing for greater versatility in synthetic applications and potentially improved biological activity .
Properties
IUPAC Name |
5-chlorobenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNUCJOYPXKLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067795 | |
Record name | 1,3-Benzenediamine, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33786-89-9 | |
Record name | 3,5-Diaminochlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33786-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediamine, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033786899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, 5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediamine, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-1,3-PHENYLENEDIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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